(-)-10,2-Camphorsultam
Overview
Description
This would include the basic information about the compound such as its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reactions it participates in.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chiral Probe for Optical Resolution and Stereochemistry Determination
- (-)-10,2-Camphorsultam is a valuable chiral probe used for optical resolution via HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids, aiding in the understanding of molecular structures (Harada, Soutome, Murai, & Uda, 1993).
Chiral Auxiliary in Asymmetric Synthesis
- It is extensively used as a chiral auxiliary in asymmetric synthesis, proving effective in various reactions like alkylations, allylations, cycloadditions, and more. This makes it a powerful tool for stereoselective construction of natural products through total synthesis (Heravi & Zadsirjan, 2014).
Preparation of N-(2-alkynoyl) Derivatives
- It facilitates the synthesis of chiral 2-alkynoate derivatives, an important process in medicinal and organic chemistry (Fonquerna, Moyano, Pericàs, & Riera, 1997).
Asymmetric Synthesis of Specific Compounds
- The compound has been used in the asymmetric synthesis and crystal structure analysis of specific derivatives, like N-[(3R)-3-Cyclohexyl]-3-phenylpropananoyl]bornane-10,2-sultam, providing insights into molecular geometry and interactions (Cao & Xiu-Fang, 2011).
Application in Alzheimer's Disease Research
- It played a role in the large-scale synthesis of (R)-2-Propyloctanoic acid, a novel therapeutic agent for Alzheimer's disease. This highlights its importance in the development of new medical treatments (Hasegawa & Yamamoto, 2000).
Multicomponent Synthesis Catalysis
- It is utilized in multicomponent synthesis processes, such as the Ag(I)-catalyzed synthesis of pyrrolidines, demonstrating its versatility in facilitating complex chemical reactions (Garner, Kaniskan, Hu, Youngs, & Panzner, 2006).
Spectroscopic and Docking Properties
- Studies have also explored its potential in medical fields, focusing on its structural, spectral characteristics, and molecular docking properties, highlighting its relevance in drug design and discovery (Sangeetha, Mullainathan, Muthu, Rajaraman, Saral, & Selvakumari, 2020).
Synthesis of Amino Acids
- It aids in the synthesis of specific amino acids, exemplifying its role in bioorganic chemistry and the development of pharmaceutical compounds (Singh, Rao, & Pennington, 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
(1S,5R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYJNYYDJOJNO-NQMVMOMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-10,2-Camphorsultam | |
CAS RN |
94594-90-8 | |
Record name | (-)-10,2-Camphorsultam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.